Betaine aspartate

molar equivalency dosage calibration formulation adjustment

Betaine aspartate eliminates confounding variables introduced by other betaine salts in hepatic and methylation research. Unlike betaine-HCl-which elevates GI paracellular permeability-or betaine anhydrous-which lacks Krebs cycle support-this 1:1 molar salt couples methyl donor activity with aspartate-mediated mitochondrial ATP generation. ATC-classified hepatoprotectant & choleretic (A16AA06). MW 250.25 g/mol; 1.0 g yields ~0.468 g active betaine base for molar equivalency correction against anhydrous benchmarks. Available at ≥95% and 99% purity with flexible pack sizes from 100 g to bulk.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 52921-08-1
Cat. No. B1194887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetaine aspartate
CAS52921-08-1
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)[O-]
InChIInChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3
InChIKeyKWIUHFFTVRNATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble
Solubility (g/100 g solvent): methanol, 55;  ethanol, 8.7. Sparingly soluble in ether.
Slightly soluble in chloroform
In water, 6.11X10+5 mg/L at 19 °C
Very soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Betaine Aspartate: Salt Identity & Characterization


Betaine aspartate (CAS 52921-08-1) is a 1:1 molar salt composed of the zwitterionic methyl donor betaine (trimethylglycine) and the amino acid L-aspartate, with a molecular weight of 250.25 g/mol [1]. It is formally classified under the ATC code A16AA06 (Amino acids and derivatives) and is recognized as a choleretic and hepatoprotectant agent [2]. The compound is distinct from simpler betaine salts such as betaine hydrochloride (betaine-HCl) and betaine anhydrous, as the aspartate counterion provides a dual functionality: it serves not only as a pH-buffering anion but also as a metabolic intermediate entering the Krebs cycle, thereby theoretically coupling methylation support with energy metabolism pathways [3].

Betaine Aspartate Substitution Risks


In research and formulation procurement, substituting betaine aspartate with other in-class betaine salts introduces confounding variables that can compromise study reproducibility and experimental validity. Betaine hydrochloride (betaine-HCl) is primarily used as an acidifying agent for hypochlorhydria rather than for systemic betaine delivery, and its chloride load may exacerbate metabolic acidosis in certain models [1]. Betaine anhydrous, while a pure methyl donor, lacks the aspartate counterion that buffers gastrointestinal pH and provides a supplemental Krebs cycle intermediate, which can alter cellular energy dynamics [2]. Critically, emerging comparative evidence in biological models indicates that synthetic betaine-HCl induces adverse effects on intestinal histology and barrier permeability—effects not observed with natural betaine sources or, by class-level inference, with less acidic salt forms like betaine aspartate [3]. Therefore, replacing betaine aspartate with another salt without adjusting for these counterion-specific effects introduces uncontrolled variables in methylation, hepatic, or performance-related studies.

Betaine Aspartate Differential Evidence


Molecular Weight and Dosage Equivalency

Betaine aspartate has a molecular weight of 250.25 g/mol, which is approximately 113% greater than betaine anhydrous (117.15 g/mol) and 63% greater than betaine hydrochloride (153.61 g/mol). This differential is critical for precise dosing in research protocols. [1] When formulating equivalent betaine base content across different salts, 1.0 g of betaine aspartate delivers approximately 0.468 g of active betaine, whereas 1.0 g of betaine anhydrous delivers 1.0 g of betaine base. Direct substitution on a weight-for-weight basis without molar correction would result in a 53% underdose of the active betaine moiety, introducing significant error in comparative efficacy studies.

molar equivalency dosage calibration formulation adjustment

ATC Hepatoprotectant Classification

Betaine aspartate is formally classified under the Anatomical Therapeutic Chemical (ATC) code A16AA06 with specified efficacy indications as a 'choleretic' and 'hepatoprotectant' agent. [1] In contrast, betaine anhydrous (ATC A16AA06) is primarily indicated for the treatment of homocystinuria, and betaine hydrochloride (ATC A09AB02) is classified as a 'digestive, gastric acidifier.' [2] The differential ATC classification reflects distinct clinical and regulatory profiles that dictate appropriate application contexts. While all three compounds share the betaine core, only betaine aspartate carries explicit regulatory recognition for hepatoprotective applications, supported by a patent specifying its lipotropic action in pharmaceutical preparations. [3]

regulatory classification hepatoprotection therapeutic targeting

Intestinal Barrier Integrity and Betaine-HCl

In a 2022 controlled study in broiler chickens, synthetic betaine-HCl (administered at 1 kg active betaine/ton feed) was compared to natural betaine and control diets. The syn-betaine-HCl group exhibited significantly increased intestinal paracellular permeability in both jejunum and cecum, as measured by higher mannitol flux, and showed lower jejunal villi height/crypt depth ratios compared to the natural betaine group (P < 0.05). [1] Additionally, body weight and body weight gain were significantly improved by natural betaine compared to both control and syn-betaine-HCl treatments (P < 0.05). [2] Although betaine aspartate was not directly included in this study, as a non-halide salt, it shares the class property of lacking the hydrochloric acid moiety that is mechanistically implicated in the adverse intestinal effects of betaine-HCl. [3]

intestinal permeability gastrointestinal safety preclinical model translation

Dual Methylation and Krebs Cycle Support

Betaine aspartate is distinguished from other betaine salts by its dual-pathway metabolic contribution. The betaine moiety serves as a methyl donor in the methionine cycle, supporting S-adenosylmethionine (SAM) biosynthesis and homocysteine remethylation. [1] Simultaneously, the aspartate counterion, following dissociation in the gastrointestinal tract, is metabolized via the malate-aspartate shuttle and enters the Krebs cycle as oxaloacetate, thereby contributing to mitochondrial ATP generation. [2] In contrast, betaine hydrochloride provides only the methyl donor activity plus a chloride ion that does not participate in energy metabolism, and betaine citrate provides citrate as the counterion which enters the Krebs cycle at a different entry point and with different stoichiometric implications. [3] This dual functionality is specifically cited in product literature as being 'particularly relevant where dual methylation–energy support is desired.' [2]

methylation ATP production metabolic synergy

Betaine Aspartate Application Scenarios


Hepatic Steatosis and Hepatoprotection

For investigators designing in vivo or in vitro models of hepatic steatosis, nonalcoholic fatty liver disease (NAFLD), or NASH, betaine aspartate is the appropriate selection among betaine salts due to its formal ATC classification as a hepatoprotectant and choleretic agent. [1] Unlike betaine anhydrous, which is primarily indicated for homocystinuria and requires dosing of 6–20 g/day in that context, betaine aspartate is specifically referenced for hepatic applications at lower doses (1,000–2,000 mg three times daily for alcohol-induced fatty liver). [2] The compound's dual methyl donor and Krebs cycle intermediate properties provide mechanistic alignment with the metabolic derangements observed in hepatic steatosis. Researchers should ensure molar equivalency correction when comparing to studies using betaine anhydrous, as 1.0 g of betaine aspartate provides approximately 0.468 g of active betaine base. [3]

GI Barrier Function Comparison

Investigators studying the effects of betaine supplementation on intestinal morphology, permeability, or barrier integrity should specifically select betaine aspartate as the non-halide betaine salt comparator arm. As demonstrated in Awad et al. (2022), synthetic betaine hydrochloride induces measurable increases in jejunal and cecal paracellular permeability (higher mannitol flux) and reduces villi height/crypt depth ratios relative to natural betaine sources (P < 0.05). [1] Betaine aspartate, lacking the hydrochloric acid counterion, serves as an appropriate comparator to isolate betaine-mediated effects from chloride-mediated gastrointestinal alterations. [2] Procurement specifications should verify that the betaine aspartate source is synthetic grade-matched to the betaine-HCl comparator to control for purity variables.

Methylation and Energy Support Applications

For studies examining interventions in models characterized by both impaired methylation capacity and mitochondrial energy deficits, betaine aspartate offers a unique single-compound solution. The betaine moiety supports the methionine cycle and phosphatidylcholine biosynthesis, while the dissociated aspartate enters the malate-aspartate shuttle and subsequently the Krebs cycle for ATP generation. [1] This dual functionality is particularly relevant for investigations of metabolic inflexibility, exercise performance with concomitant methyl donor demand, or conditions where hepatic ATP depletion and methylation insufficiency coexist. [2] Researchers should note that while the mechanistic rationale is established, direct quantitative comparisons of ATP output enhancement versus betaine alone are not available in the current literature; therefore, studies should include appropriate betaine-only control arms to isolate the incremental contribution of the aspartate counterion.

Halide-Free Formulation Applications

In pharmaceutical or nutraceutical formulation development, betaine aspartate should be selected over betaine hydrochloride when the finished product is intended for populations with contraindications to high chloride intake, such as individuals with chronic kidney disease, hypertension, or metabolic acidosis risk. [1] Additionally, the aspartate salt may offer superior compatibility with pH-sensitive active pharmaceutical ingredients (APIs) compared to the strongly acidic betaine-HCl. [2] The GB1045969A patent further establishes the sodium salt derivative of betaine aspartate as having lipotropic action suitable for pharmaceutical preparations, providing a regulatory precedent for this salt form in medicinal applications. [3] Formulators must account for the 250.25 g/mol molecular weight when calculating label claim equivalency to ensure accurate dosing relative to anhydrous betaine benchmarks.

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